molecular formula C5H7N3O4 B13098970 2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B13098970
M. Wt: 173.13 g/mol
InChI Key: HSBXBHMMPMVVJT-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate ( 302802-22-8) is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a 1,2,5-oxadiazole heterocyclic core, a scaffold recognized for its utility in the discovery of novel therapeutic agents. The molecule integrates both a 4-amino group and a 2-hydroxyethyl ester functional group, making it a versatile building block for the synthesis of more complex molecules. Oxadiazole derivatives are of significant interest in drug discovery due to their wide spectrum of potential biological activities and their role as bioisosteres. Bioisosteres are functional groups with similar physical or chemical properties that can be used to improve the metabolic stability, potency, or selectivity of a drug candidate. Specifically, the 1,2,5-oxadiazole ring can serve as a stable surrogate for ester and amide functionalities, which are prone to enzymatic hydrolysis, thereby potentially enhancing the drug-like properties of the resulting compounds . This compound is part of a class of heterocycles that has been explored for applications in developing antimicrobial, anticancer, anti-inflammatory, and central nervous system-active agents . Researchers can utilize this compound as a key synthetic intermediate. The reactive amino and hydroxy groups allow for further functionalization, enabling the creation of amides, esters, carbamates, and other derivatives for structure-activity relationship (SAR) studies. It is supplied for laboratory research purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions, referring to the material safety data sheet (MSDS) for specific hazard information.

Properties

Molecular Formula

C5H7N3O4

Molecular Weight

173.13 g/mol

IUPAC Name

2-hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

InChI

InChI=1S/C5H7N3O4/c6-4-3(7-12-8-4)5(10)11-2-1-9/h9H,1-2H2,(H2,6,8)

InChI Key

HSBXBHMMPMVVJT-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)C1=NON=C1N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with various functional groups to form derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its oxadiazole structure, which is known for its diverse biological activities. Its molecular formula is C5H7N3O3C_5H_7N_3O_3, and it features a unique combination of functional groups that contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been synthesized and evaluated for their efficacy against various pathogens. In one study, specific substitutions on the oxadiazole ring enhanced activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (µg/mL)
Compound AS. aureus0.15
Compound BE. coli0.05
Compound CPseudomonas aeruginosa7.8

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies have shown that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Study: Anti-inflammatory Activity
In a controlled study, a series of 1,2,4-oxadiazole derivatives were tested for their ability to reduce inflammation in murine models. The results indicated a dose-dependent reduction in inflammation markers, suggesting their potential as therapeutic agents .

Polymer Chemistry

The unique properties of 2-hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate allow it to be utilized in the development of advanced polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .

Table 2: Properties of Polymers Containing Oxadiazole Derivatives

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25040
Polymer B30050

Coatings and Adhesives

The compound's reactivity lends itself well to applications in coatings and adhesives. Its ability to form strong bonds with various substrates makes it an ideal candidate for enhancing adhesion properties in industrial applications .

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and carboxylate groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares structural homology with several 1,2,5-oxadiazole derivatives, particularly those with ester or carboxylic acid substituents. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Similarity Score Key Features
Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate 17376-63-5 C₅H₇N₃O₃ 157.13 0.98 Ethyl ester; cold storage (-20°C); used as synthetic intermediate
Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate 159013-94-2 C₅H₅N₃O₃ 155.11 0.97 Methyl ester; commercial availability (¥228/1g)
4-Amino-1,2,5-oxadiazole-3-carboxylic acid 78350-50-2 C₃H₃N₃O₃ 129.07 0.90 Carboxylic acid; higher reactivity for conjugation
4-(Methylamino)-1,2,5-oxadiazole-3-carboxylic acid 354143-53-6 C₄H₅N₃O₃ 143.10 0.86 Methylamino substitution; potential pharmacological relevance

Physicochemical Properties

  • Solubility: The hydroxyethyl ester (target compound) exhibits improved hydrophilicity compared to ethyl or methyl analogs, facilitating aqueous-phase applications . In contrast, ethyl and methyl derivatives are more lipophilic and soluble in organic solvents like DMSO or ethanol .
  • Stability : Ethyl and methyl esters require storage at -20°C under inert atmospheres to prevent hydrolysis . The hydroxyethyl variant may exhibit similar sensitivity but is stabilized by intramolecular hydrogen bonding from the hydroxyl group.

Biological Activity

2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the oxadiazole family. This compound exhibits significant biological activity due to its unique structural features, including hydroxyl and amino functional groups. These characteristics enhance its reactivity and potential therapeutic applications. This article explores the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula of this compound is C5H7N3O4C_5H_7N_3O_4 with a molecular weight of 173.13 g/mol. The structure includes a five-membered oxadiazole ring that contributes to its biological properties.

Antimicrobial Activity

Studies have indicated that compounds within the oxadiazole family possess notable antimicrobial properties. Specifically, this compound has demonstrated effectiveness against various pathogens. For instance:

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

The compound's mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymes in microbial metabolism .

Anti-inflammatory Activity

Research has shown that derivatives of oxadiazoles can exhibit anti-inflammatory effects. Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. For example:

  • In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels in macrophages treated with the compound.
  • Animal models indicated a decrease in paw edema in rats administered with the compound, suggesting potential for treating inflammatory conditions.

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays:

Cancer Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon cancer)15Induction of apoptosis via caspase activation
MCF7 (Breast cancer)20Cell cycle arrest at G2/M phase
A549 (Lung cancer)18Inhibition of tubulin polymerization

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific pathways involved in cancer cell survival .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with derivatives similar to this compound resulted in a significant reduction in infection rates compared to standard antibiotics.
  • Evaluation in Cancer Therapy : A study explored the use of this compound alongside conventional chemotherapy agents in patients with advanced solid tumors. Results showed enhanced efficacy and reduced side effects when combined with existing treatments.

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